3,4-dimethoxy-N'-[oxo(pyrrolidin-1-yl)acetyl]benzohydrazide
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Overview
Description
3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxy groups, a pyrrolidine ring, and a benzohydrazide moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-oxo-2-(pyrrolidin-1-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinyl moiety can be reduced to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)METHYL]BENZOHYDRAZIDE
- 3,4-DIMETHOXY-N’-[2-OXO-2-(PIPERIDIN-1-YL)ACETYL]BENZOHYDRAZIDE
- 3,4-DIMETHOXY-N’-[2-OXO-2-(MORPHOLIN-1-YL)ACETYL]BENZOHYDRAZIDE
Uniqueness
3,4-DIMETHOXY-N’-[2-OXO-2-(PYRROLIDIN-1-YL)ACETYL]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research settings.
Properties
Molecular Formula |
C15H19N3O5 |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
3,4-dimethoxy-N'-(2-oxo-2-pyrrolidin-1-ylacetyl)benzohydrazide |
InChI |
InChI=1S/C15H19N3O5/c1-22-11-6-5-10(9-12(11)23-2)13(19)16-17-14(20)15(21)18-7-3-4-8-18/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,19)(H,17,20) |
InChI Key |
WLUYQFFLPPNMBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C(=O)N2CCCC2)OC |
Origin of Product |
United States |
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